molecular formula C8H12N2 B037460 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-85-7

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B037460
M. Wt: 136.19 g/mol
InChI Key: NZZIGWDVOCOTPD-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It is part of a class of compounds known as tetrahydropyrrolo[1,2-a]pyrazines . These compounds have been synthesized and tested for their ability to relax K±depolarized aortic smooth muscle and antihypertensive activity .


Synthesis Analysis

The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes . This first generates imidazolidines, containing an N-vinylpropargylamine fragment .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is characterized by the presence of a pyrrole and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine include a base-catalyzed domino aza-Claisen rearrangement/cyclization reaction sequence . This reaction sequence simultaneously constructs the pyrrole and pyrazine rings .


Physical And Chemical Properties Analysis

The molecular formula of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is C8H12N2 . The molecular weight is 136.19 g/mol .

Scientific Research Applications

  • Reactions with Alkynes : This compound is used in the study of reactions with alkynes, particularly in synthesizing tetrahydropyrrolo[1,2-d][1,4]diazocines (Voskressensky et al., 2010).

  • Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives of this compound, such as tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, have been found to relax potassium-depolarized aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia et al., 1984).

  • Inhibition of HDAC6 Isoform : It acts as a potent inhibitor of the HDAC6 isoform, relevant in histone deacetylase research (Blackburn et al., 2014).

  • Synthesis of Novel Alkaloid Analogues : This compound is used in the synthesis of novel analogues of the natural alkaloid peramine (Voievudskyi et al., 2016).

  • Novel Synthetic Routes : It provides a novel route to tetrahydropyrrolo[1,2-a]pyrazines and their derivatives, expanding the scope of synthetic chemistry (Katritzky et al., 2002).

  • Analytical Reagents for Metals : Derivatives like pyridyl-substituted pyrazines, related to this compound, are useful in detecting traces of iron and copper due to their high sensitivity and selectivity in reactions with these metals (Stephen, 1969).

  • Asymmetric Synthesis : The compound is involved in the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines using Grignard reagents (Gualandi et al., 2011).

  • Efficient Synthesis Approach : An efficient approach for synthesizing alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates has been developed, showcasing its versatility (Alizadeh et al., 2014).

  • Activity Against Neoplasms : Derivatives with the 1,2-dihydropyrido[3,4-b]pyrazine ring system, similar to this compound, are active against experimental neoplasms in mice (Temple et al., 1983).

  • Enantioselective Hydrogenation : The compound is involved in enantioselective hydrogenation processes, yielding chiral products with high enantioselectivity (Hu et al., 2017).

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIGWDVOCOTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Citations

For This Compound
3
Citations
S Bhowmik, AKS Kumar, S Batra - Tetrahedron Letters, 2013 - Elsevier
An expeditious one-pot two-step synthesis of chiral 4-substituted-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones via reaction between 5-methyl furfurylamine and N-Boc amino …
Number of citations: 17 www.sciencedirect.com
VI Terenin, NA Tselishcheva, EV Kabanova… - Chemistry of …, 2000 - Springer
Formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines containing alkyl or aryl substituents at position 1 has been studied under the conditions of the Vilsmeier reaction. The direction of the …
Number of citations: 2 link.springer.com
FI Zubkov, DN Orlova, VP Zaytsev… - Current Organic …, 2017 - ingentaconnect.com
Aim and Objective: A new approach to synthesis of isoindoles condensed with other heterocycles and revelation of their spatial structure for biochemistry purposes was the main …
Number of citations: 1 www.ingentaconnect.com

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